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Compound of Interest
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Cat. No.: B089469 Get Quote

An In-Depth Technical Guide to Morpholin-3-one
(C₄H₇NO₂)
For Researchers, Scientists, and Drug Development Professionals

Abstract
Morpholin-3-one, a heterocyclic organic compound with the chemical formula C₄H₇NO₂, is a

critical building block in modern medicinal chemistry. Its unique structural features, combining

both a lactam and an ether functional group within a six-membered ring, make it a valuable

scaffold for the synthesis of a wide array of biologically active molecules. This technical guide

provides a comprehensive overview of the molecular structure, chemical properties, synthesis,

and spectroscopic characterization of Morpholin-3-one. Furthermore, it delves into its

significant role as a key intermediate in the development of therapeutic agents, with a particular

focus on monoacylglycerol lipase (MAGL) inhibitors. Detailed experimental protocols and data

are presented to support researchers and drug development professionals in their work with

this versatile compound.

Molecular Structure and Chemical Formula
Morpholin-3-one is a saturated heterocyclic compound featuring a morpholine ring with a

carbonyl group at the 3-position. Its chemical formula is C₄H₇NO₂, and it has a molecular
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weight of 101.10 g/mol .[1] The presence of both a secondary amine and a lactam within the

ring structure imparts a unique combination of chemical properties.

Structural Data
While an experimental crystal structure for the parent Morpholin-3-one is not readily available

in the public domain, computational modeling provides valuable insights into its three-

dimensional geometry. The morpholine ring typically adopts a chair conformation to minimize

steric strain. The bond lengths and angles presented in the table below are predicted values

from computational chemistry, offering a reliable approximation of the molecule's structure.
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Parameter Value

Chemical Formula C₄H₇NO₂

Molecular Weight 101.10 g/mol

CAS Number 109-11-5

IUPAC Name morpholin-3-one

Predicted Bond Lengths

C2-N1 ~1.46 Å

N1-C6 ~1.47 Å

C6-C5 ~1.53 Å

C5-O4 ~1.43 Å

O4-C3 ~1.36 Å

C3=O ~1.23 Å

C3-C2 ~1.52 Å

Predicted Bond Angles

C6-N1-C2 ~112°

N1-C2-C3 ~110°

C2-C3-O4 ~117°

C3-O4-C5 ~115°

O4-C5-C6 ~111°

C5-C6-N1 ~110°

Note: These values are based on computational models and may vary slightly from

experimental data.

Physicochemical Properties
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Morpholin-3-one is typically a white to off-white crystalline powder. A summary of its key

physicochemical properties is provided in the table below.

Property Value Reference

Appearance
White to off-white crystalline

powder

Melting Point 71-74 °C

Boiling Point 142 °C at 7 mmHg

Solubility
Soluble in water and polar

organic solvents

pKa Not readily available

Synthesis of Morpholin-3-one
The synthesis of Morpholin-3-one is well-documented and can be achieved through several

routes. A common and efficient method involves the intramolecular cyclization of an N-

substituted 2-aminoethanol derivative.

Experimental Protocol: Synthesis via Intramolecular
Cyclization
This protocol describes a common laboratory-scale synthesis of Morpholin-3-one.

Materials:

2-Aminoethanol

Ethyl chloroacetate

Sodium metal

Isopropanol

Ethyl acetate
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Standard laboratory glassware and equipment

Procedure:

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve

sodium metal (1.1 equivalents) in isopropanol with gentle heating.

Add 2-aminoethanol (1.1 equivalents) to the solution and stir the mixture at 50 °C for 5

hours.

Cool the reaction mixture to 0 °C in an ice bath.

Slowly add ethyl chloroacetate (1.0 equivalent) dropwise to the cooled solution.

After the addition is complete, heat the mixture to 80 °C and stir for 2 hours.

Cool the reaction mixture to room temperature and filter to remove any insoluble byproducts.

Concentrate the filtrate under reduced pressure to obtain the crude product.

Purify the crude product by recrystallization from a mixture of isopropanol and ethyl acetate

to yield pure Morpholin-3-one.

Logical Workflow for the Synthesis of Morpholin-3-one:
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Reactants

Reaction Steps Product

2-Aminoethanol

Deprotonation of
2-Aminoethanol

Ethyl Chloroacetate

Nucleophilic SubstitutionSodium Metal Intramolecular Cyclization Purification Morpholin-3-one

Click to download full resolution via product page

Caption: Synthesis workflow for Morpholin-3-one.

Spectroscopic Characterization
The structural elucidation of Morpholin-3-one is confirmed through various spectroscopic

techniques. The following sections provide predicted and expected data for ¹H NMR, ¹³C NMR,

FT-IR, and Mass Spectrometry.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum of Morpholin-3-one is expected to show three distinct signals

corresponding to the three sets of methylene protons in the ring.

Proton Assignment
Predicted Chemical

Shift (δ, ppm)
Multiplicity Integration

H2 (-CH₂-N-) ~3.4 - 3.6 Triplet 2H

H5 (-CH₂-O-) ~4.2 - 4.4 Triplet 2H

H6 (-CH₂-N-) ~3.2 - 3.4 Triplet 2H

NH ~7.0 - 8.0 Broad singlet 1H
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Note: Predicted chemical shifts are in CDCl₃ and can vary based on the solvent and instrument

used.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum will display signals for the four carbon atoms in the molecule.

Carbon Assignment Predicted Chemical Shift (δ, ppm)

C2 (-CH₂-N-) ~45 - 50

C3 (C=O) ~168 - 172

C5 (-CH₂-O-) ~65 - 70

C6 (-CH₂-N-) ~40 - 45

Note: Predicted chemical shifts are in CDCl₃ and can vary based on the solvent and instrument

used.

Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of Morpholin-3-one will exhibit characteristic absorption bands for its

functional groups.

Functional Group Characteristic Absorption (cm⁻¹)

N-H Stretch 3200 - 3400 (broad)

C-H Stretch (sp³) 2850 - 3000

C=O Stretch (Lactam) 1650 - 1680 (strong)

C-N Stretch 1180 - 1360

C-O Stretch (Ether) 1070 - 1150

Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) of Morpholin-3-one will show a molecular ion

peak (M⁺) at m/z = 101. The fragmentation pattern will be characteristic of the morpholin-3-

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 10 Tech Support

https://www.benchchem.com/product/b089469?utm_src=pdf-body
https://www.benchchem.com/product/b089469?utm_src=pdf-body
https://www.benchchem.com/product/b089469?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b089469?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


one ring structure.

Expected Fragmentation Pattern:

m/z = 101 (M⁺): Molecular ion.

m/z = 72: Loss of -CHO.

m/z = 57: Loss of -C₂H₄O.

m/z = 43: Loss of -C₂H₂NO.

Applications in Drug Development
Morpholin-3-one serves as a pivotal intermediate in the synthesis of numerous

pharmaceutical compounds. Its rigid, yet versatile, scaffold allows for the introduction of various

substituents, enabling the fine-tuning of pharmacological properties.

Key Intermediate for Monoacylglycerol Lipase (MAGL)
Inhibitors
A significant application of Morpholin-3-one is in the development of inhibitors for

monoacylglycerol lipase (MAGL). MAGL is a serine hydrolase that plays a crucial role in the

endocannabinoid system by degrading the endocannabinoid 2-arachidonoylglycerol (2-AG).[2]

Inhibition of MAGL leads to an increase in 2-AG levels, which can produce therapeutic effects

such as analgesia, anti-inflammatory responses, and neuroprotection.[2]

The morpholin-3-one core is a key pharmacophore in a class of potent and selective MAGL

inhibitors. These inhibitors typically feature a substituted phenyl group attached to the nitrogen

atom of the morpholin-3-one ring.

Signaling Pathway of MAGL Inhibition:
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Pharmacological Intervention Endocannabinoid Signaling
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Caption: Mechanism of action of Morpholin-3-one based MAGL inhibitors.

Conclusion
Morpholin-3-one is a compound of significant interest to the scientific and pharmaceutical

communities. Its well-defined structure and versatile reactivity make it an invaluable tool in the

synthesis of complex molecules with therapeutic potential. This guide has provided a detailed

overview of its molecular and chemical properties, established synthetic protocols, and

comprehensive spectroscopic data. The critical role of Morpholin-3-one as a scaffold for the

development of MAGL inhibitors highlights its importance in the ongoing search for novel

treatments for a range of diseases. The information presented herein is intended to serve as a

valuable resource for researchers and professionals engaged in the study and application of

this important heterocyclic compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. 3-Morpholinone | C4H7NO2 | CID 66953 - PubChem [pubchem.ncbi.nlm.nih.gov]

2. What are MAGL inhibitors and how do they work? [synapse.patsnap.com]

To cite this document: BenchChem. [Molecular structure and chemical formula of Morpholin-
3-one (C4H7NO2)]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b089469#molecular-structure-and-chemical-formula-
of-morpholin-3-one-c4h7no2]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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